![molecular formula C19H18FNO B275756 N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-phenylethanamine](/img/structure/B275756.png)
N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-phenylethanamine, commonly known as FPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPEA is a derivative of phenylethylamine and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of FPEA is not fully understood. However, it has been proposed that FPEA acts as a monoamine reuptake inhibitor by blocking the reuptake of serotonin, dopamine, and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission.
Biochemical and Physiological Effects:
FPEA has been shown to exhibit antidepressant and anxiolytic effects in animal models. It has also been shown to increase locomotor activity and induce hyperactivity in rodents. FPEA has been reported to increase the release of dopamine and serotonin in the prefrontal cortex and striatum of rats. FPEA has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using FPEA in lab experiments is its high potency and selectivity for monoamine transporters. FPEA has also been shown to have a low affinity for other receptors, making it a useful tool for studying the effects of monoamine transporters. However, one of the limitations of using FPEA is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for the study of FPEA. One direction is to investigate the potential use of FPEA as a therapeutic agent for depression and anxiety disorders. Another direction is to study the structure-activity relationship of FPEA and its derivatives to develop more potent and selective monoamine reuptake inhibitors. Additionally, the potential use of FPEA as a dopamine transporter ligand for imaging studies could be explored. Finally, the safety and toxicity of FPEA need to be evaluated in further preclinical studies before it can be considered for clinical development.
Métodos De Síntesis
FPEA can be synthesized through various methods, including the reductive amination of 2-fluoroacetophenone with 2-furylcarbinol, followed by reduction with sodium borohydride. Another method involves the condensation of 2-fluoroacetophenone with 2-furylcarbinol in the presence of hydrochloric acid, followed by reduction with sodium borohydride. The purity of the synthesized FPEA can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
FPEA has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. FPEA has been shown to exhibit antidepressant and anxiolytic effects in animal models, making it a potential candidate for the treatment of depression and anxiety disorders. FPEA has also been studied for its potential use as a dopamine transporter ligand and has shown promising results in preclinical studies.
Propiedades
Fórmula molecular |
C19H18FNO |
|---|---|
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-phenylethanamine |
InChI |
InChI=1S/C19H18FNO/c1-14(15-7-3-2-4-8-15)21-13-16-11-12-19(22-16)17-9-5-6-10-18(17)20/h2-12,14,21H,13H2,1H3 |
Clave InChI |
LWUVEORNVSNWLM-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NCC2=CC=C(O2)C3=CC=CC=C3F |
SMILES canónico |
CC(C1=CC=CC=C1)NCC2=CC=C(O2)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)



![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)




![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B275698.png)
![[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B275700.png)

![2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid](/img/structure/B275702.png)
![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)